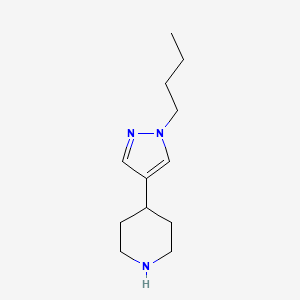

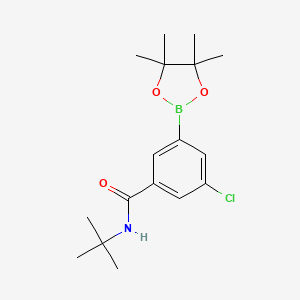

![molecular formula C11H15NOS B1485497 trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol CAS No. 2165793-90-6](/img/structure/B1485497.png)

trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

The compound trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol is explored in various chemical syntheses and studies, revealing its versatile applications in organic chemistry. For instance, in one study, trans-1-methyl-2-(2-thienyl)pyrrolidinium 1-methylides undergo isomerization and cyclization processes, yielding complex cyclic structures, indicating its potential for synthesizing novel organic compounds with intricate configurations (Kawanishi et al., 1997). Similarly, research into the synthesis of uracil, thymine, and cytosine derivatives showcases the compound's role in constructing nucleoside analogs, highlighting its relevance in medicinal chemistry (Frieden et al., 1998).

Photophysical Properties and Photocycloaddition

The photophysical properties and photocycloaddition reactions involving thieno[3,2-c]pyridin derivatives are significant areas of research. Studies demonstrate the compound's utility in photoreactions, leading to the formation of novel cyclobutane derivatives, which could have applications ranging from material sciences to drug development. The stereochemistry and photoreactivity of these compounds are of particular interest for understanding their behavior under different light conditions, which could be leveraged in developing light-responsive materials or photodynamic therapy agents (Zelewsky et al., 1993).

Antitumor Potential

The exploration of thieno[3,2-b]pyridine derivatives for antitumor applications highlights the compound's potential in medicinal chemistry. Fluorescence studies on various thieno[3,2-b]pyridine derivatives, evaluated as potential antitumor compounds, provide insights into their interactions with biological systems and potential mechanisms of action. These studies suggest the role of such compounds in designing new therapeutic agents, with fluorescence properties offering a pathway to tracking and studying drug distribution and effectiveness in biological systems (Carvalho et al., 2013).

Material Science Applications

In material science, the photoreactive properties of thieno[3,2-c]pyridin derivatives are leveraged to develop novel materials with unique properties. For instance, studies on sunlight-induced in situ isomerization of ligands in mixed-ligand coordination polymers reveal the potential of these compounds in creating materials that can change properties under different lighting conditions, opening avenues for the development of smart materials and sensors (Dutta et al., 2022).

Mecanismo De Acción

This compound has been studied as an inhibitor of Deoxyhypusine synthase (DHPS), a primary enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) . This is key in regulating the protein translation processes associated with tumor proliferation .

Propiedades

IUPAC Name |

(1R,2R)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-10-2-1-9(10)12-5-3-11-8(7-12)4-6-14-11/h4,6,9-10,13H,1-3,5,7H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTHOCDFYDVKKN-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC3=C(C2)C=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N2CCC3=C(C2)C=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)